2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a piperazine ring, and a fluorobenzoyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. For instance, some thiazole derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, as solubility can influence absorption and distribution.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The process often includes:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where piperazine reacts with an appropriate electrophile.
Attachment of Fluorobenzoyl Group: The fluorobenzoyl group is attached through acylation reactions, using reagents like 2-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methanesulfonyl group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-8-4-7-15-17(16)21-19(27-15)23-11-9-22(10-12-23)18(24)13-5-2-3-6-14(13)20/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNLSWRWLPBSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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